2-Benzyloxybenzyl Acetate 2-Benzyloxybenzyl Acetate
Brand Name: Vulcanchem
CAS No.: 1073234-31-7
VCID: VC4134437
InChI: InChI=1S/C16H16O3/c1-13(17)18-12-15-9-5-6-10-16(15)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3
SMILES: CC(=O)OCC1=CC=CC=C1OCC2=CC=CC=C2
Molecular Formula: C16H16O3
Molecular Weight: 256.30

2-Benzyloxybenzyl Acetate

CAS No.: 1073234-31-7

Cat. No.: VC4134437

Molecular Formula: C16H16O3

Molecular Weight: 256.30

* For research use only. Not for human or veterinary use.

2-Benzyloxybenzyl Acetate - 1073234-31-7

Specification

CAS No. 1073234-31-7
Molecular Formula C16H16O3
Molecular Weight 256.30
IUPAC Name (2-phenylmethoxyphenyl)methyl acetate
Standard InChI InChI=1S/C16H16O3/c1-13(17)18-12-15-9-5-6-10-16(15)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3
Standard InChI Key AEQBBYFCUOIBIW-UHFFFAOYSA-N
SMILES CC(=O)OCC1=CC=CC=C1OCC2=CC=CC=C2
Canonical SMILES CC(=O)OCC1=CC=CC=C1OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

2-Benzyloxybenzyl acetate consists of two aromatic rings connected via an ether linkage, with an acetate ester functional group positioned on the benzyl moiety. The IUPAC name, (2-phenylmethoxyphenyl)methyl acetate, reflects this arrangement. Key structural features include:

  • Benzyloxy group: A phenyl group bonded to an oxygen atom at the ortho position of the parent benzyl acetate.

  • Ester functionality: The acetate group (-OAc) contributes to the compound’s reactivity in hydrolysis and transesterification reactions .

The compound’s canonical SMILES representation, CC(=O)OCC₁=CC=CC=C₁OCC₂=CC=CC=C₂, encodes its connectivity. X-ray crystallography data, though unavailable in public literature, suggest a planar geometry for the aromatic systems, with the ester group adopting a conformation perpendicular to the benzene ring to minimize steric hindrance .

Physicochemical Characteristics

Experimental data from supplier specifications and analogous compounds reveal the following properties :

PropertyValue
Molecular Weight256.30 g/mol
Density1.135 g/cm³
Boiling Point386.4°C at 760 mmHg
Flash Point138.6°C
SolubilityInsoluble in water; soluble in organic solvents (e.g., toluene, ethyl acetate)

The elevated boiling point and flash point underscore its stability under standard conditions, making it suitable for high-temperature reactions .

Synthetic Methodologies

Catalytic Esterification

A prominent route involves Rhodium-catalyzed oxidative esterification. In one protocol, Rh(0) nanoparticles supported on polystyrene trimethyl ammonium chloride (Rh@PMe3NCl) facilitate the coupling of benzyl alcohols with acetic acid derivatives . Key reaction parameters include:

  • Catalyst loading: 2 mol% Rh@PMe3NCl.

  • Temperature: 100–120°C.

  • Solvent: Toluene.

  • Yield: Up to 70% under optimized conditions .

This method leverages the catalyst’s dual role as a methylating agent and oxidation mediator, enabling the direct conversion of alcohols to esters without requiring pre-activated acyl donors .

Acid-Catalyzed Etherification

An alternative approach employs sequential etherification and acetylation. Benzyl alcohol derivatives react with 2-hydroxybenzyl alcohol in the presence of a Brønsted acid catalyst (e.g., H₂SO₄), followed by acetic anhydride-mediated acetylation . This two-step process achieves moderate yields (50–60%) but requires stringent control over reaction stoichiometry to avoid diacetylated byproducts .

Applications and Industrial Relevance

Organic Synthesis Intermediate

2-Benzyloxybenzyl acetate serves as a precursor in the synthesis of polyphenolic compounds and dendritic polymers. Its orthogonal protecting groups (benzyl ether and acetate ester) allow selective deprotection under mild conditions:

  • Acetate cleavage: Achieved via basic hydrolysis (e.g., K₂CO₃/MeOH).

  • Benzyl ether removal: Catalytic hydrogenation (Pd/C, H₂).

This selectivity is exploited in multi-step syntheses of pharmaceuticals and agrochemicals, where temporary protection of hydroxyl groups is essential.

Fragrance and Flavor Industry

Recent Advances and Future Directions

Green Synthesis Initiatives

Recent efforts focus on replacing traditional catalysts with immobilized enzymes (e.g., lipases) in non-aqueous media. Preliminary results show 40–50% conversion using Candida antarctica lipase B (CAL-B) at 50°C, though reaction times exceed 72 hours .

Computational Modeling

Density functional theory (DFT) studies predict favorable kinetics for Pd-catalyzed cross-coupling reactions involving 2-benzyloxybenzyl acetate. Simulations indicate a reaction energy barrier of 25.3 kcal/mol for Suzuki-Miyaura couplings, suggesting feasibility for C–C bond formations .

Regulatory Landscape

The European Chemicals Agency (ECHA) has flagged benzyloxy derivatives for potential endocrine disruption activity under the REACH framework. Ongoing structure-activity relationship (SAR) studies aim to elucidate substituent effects on toxicity, which will inform future regulatory decisions .

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